molecular formula C6H4ClF2NO B6314387 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one CAS No. 1423016-46-9

5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one

Cat. No. B6314387
CAS RN: 1423016-46-9
M. Wt: 179.55 g/mol
InChI Key: FEKCRQQDZLKUNU-UHFFFAOYSA-N
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Description

5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one (5-Cl-DFMP) is an organofluorine compound that has been studied for its potential applications in scientific research. It has a wide range of uses, from its use as a reagent in organic synthesis to its application as a fluorinating reagent in the synthesis of various fluorinated compounds. 5-Cl-DFMP also has a number of biochemical and physiological effects that have been studied in detail.

Scientific Research Applications

5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one has been studied for its potential applications in scientific research. It can be used as a reagent in organic synthesis for the synthesis of various fluorinated compounds, such as perfluorinated compounds. It can also be used as a fluorinating reagent for the synthesis of organofluorines, such as perfluorinated alkenes and alkynes. Additionally, 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one has been used in the synthesis of biologically active compounds, such as drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one is not well understood. However, it is believed that the compound acts as a fluorinating reagent, which can react with the target compound to form a fluorinated product. Additionally, 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one can also act as an oxidizing agent, which can oxidize the target compound to form a fluorinated product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one have been studied in detail. It has been shown to have antifungal and antibacterial activity, as well as anti-inflammatory and antinociceptive effects. Additionally, 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a reagent for the synthesis of various fluorinated compounds. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of fluorinated compounds. However, 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one also has some limitations, such as its potential to form toxic byproducts and its limited solubility in water.

Future Directions

There are several potential future directions for 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one. One potential direction is the development of new synthetic methods for the synthesis of fluorinated compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one and to develop new therapeutic applications for the compound. Furthermore, research is needed to develop new methods of delivery and administration of 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one, as well as to develop safer and more efficient methods of synthesis.

Synthesis Methods

5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one can be synthesized via a two-step process. The first step involves the reaction of 1-bromo-2-chloro-3-fluoropyridine with sodium hydroxide to form 2-chloro-3-fluoropyridine. The second step involves the reaction of 2-chloro-3-fluoropyridine with chloroform in the presence of a base, such as potassium carbonate, to form 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one.

properties

IUPAC Name

5-chloro-1-(difluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO/c7-4-1-2-5(11)10(3-4)6(8)9/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKCRQQDZLKUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one

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